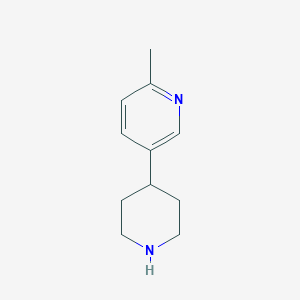

2-Methyl-5-(piperidin-4-yl)pyridine

Description

Properties

IUPAC Name |

2-methyl-5-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBKQLWBVLXJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 5 Piperidin 4 Yl Pyridine and Analogues

Strategic Formation of the 2-Methylpyridine (B31789) Core

The construction of the 2-methylpyridine (also known as 2-picoline) nucleus is a critical first step. Methodologies for this synthesis can be broadly categorized into direct condensation reactions and catalytic approaches.

Direct Condensation Reactions

Direct condensation reactions are a traditional and widely used method for constructing the pyridine (B92270) ring. These reactions typically involve the condensation of aldehydes or ketones with ammonia (B1221849). acsgcipr.org For the synthesis of 2-methylpyridine, acetaldehyde (B116499) is a common starting material. wikipedia.orgniscpr.res.in

One established industrial process involves the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst at elevated temperatures. wikipedia.org This method often yields a mixture of 2-methylpyridine and 4-methylpyridine. wikipedia.orgchemicalbook.com Another approach utilizes the condensation of acetone (B3395972) and acrylonitrile (B1666552) to produce 5-oxohexanenitrile, which subsequently cyclizes to form 2-picoline. wikipedia.org

The reaction conditions for these condensations can be optimized to improve the yield and selectivity for 2-methylpyridine. For instance, the vapor-phase reaction of acetaldehyde and ammonia over specific catalysts, such as potassium salts of 12-tungstophosphoric acid, has been investigated to control the product distribution. niscpr.res.in

| Starting Materials | Catalyst/Reagents | Product(s) | Reference(s) |

| Acetaldehyde, Ammonia | Oxide Catalyst | 2-Methylpyridine, 4-Methylpyridine | wikipedia.org |

| Acetone, Acrylonitrile | - | 2-Methylpyridine (via 5-oxohexanenitrile) | wikipedia.org |

| Acetaldehyde, Ammonia | Potassium salts of 12-tungstophosphoric acid | 2-Methylpyridine, 4-Methylpyridine | niscpr.res.in |

Catalytic Approaches for Pyridine Ring Construction

Modern synthetic chemistry has seen a rise in catalytic methods for constructing pyridine rings, offering milder reaction conditions and improved efficiency. acsgcipr.org Metal-catalyzed reactions, in particular, have proven to be versatile for this purpose.

One notable catalytic approach is the [2+2+2] cycloaddition of alkynes and nitriles. acsgcipr.org For the synthesis of 2-methylpyridine, the cycloaddition of acetylene (B1199291) and acetonitrile, catalyzed by an organocobalt complex, has been reported. chemicalbook.comgoogle.com This method is lauded for its high yield and the production of fewer by-products. chemicalbook.com

Manganese-catalyzed reactions have also emerged as a green and environmentally friendly route to substituted pyridines. rsc.org These methods often involve the reaction of a γ-amino alcohol with a ketone or secondary alcohol, proceeding through an acceptorless dehydrogenation coupling mechanism. rsc.org While not a direct synthesis of 2-methylpyridine itself, these catalytic systems demonstrate the broad potential for creating substituted pyridine cores. rsc.orgorganic-chemistry.org

| Reactants | Catalyst | Key Features | Reference(s) |

| Acetylene, Acetonitrile | Organocobalt complex | High yield, fewer by-products | chemicalbook.comgoogle.com |

| γ-Amino alcohol, Ketone/Secondary alcohol | Manganese complexes | Green, environmentally friendly | rsc.org |

Synthesis of the Piperidin-4-yl Moiety

The piperidine (B6355638) ring is a prevalent scaffold in pharmaceuticals, and its synthesis has been extensively studied. mdpi.comusm.edu The formation of the piperidin-4-yl moiety, a key component of the target molecule, can be achieved through various strategies, including hydrogenation of pyridine precursors and cyclization reactions.

Hydrogenation of Pyridine Precursors to Piperidine Derivatives

The catalytic hydrogenation of pyridine and its derivatives is a direct and common method for the synthesis of piperidines. cjcatal.comdtic.mil This process typically involves the use of a metal catalyst, such as ruthenium, palladium, or platinum, under a hydrogen atmosphere. cjcatal.com For instance, 5% Ru/C has been shown to be a highly effective catalyst for the complete conversion of pyridine to piperidine. cjcatal.com

Recent advancements have also explored electrocatalytic hydrogenation, which offers a milder and more energy-efficient alternative to traditional methods. acs.orgnih.gov This technique has been successfully applied to the hydrogenation of various pyridine derivatives. acs.orgnih.gov The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. cjcatal.com

| Pyridine Precursor | Catalyst/Method | Product | Reference(s) |

| Pyridine | 5% Ru/C, H₂ | Piperidine | cjcatal.com |

| Pyridine | Rhodium on carbon, Electrocatalysis | Piperidine | acs.orgnih.gov |

| Pyridine | Sodium in ethanol | Piperidine | dtic.mil |

Intramolecular and Intermolecular Cyclization Reactions for Piperidine Scaffolds

Cyclization reactions provide a powerful and versatile approach to constructing the piperidine ring, allowing for the introduction of various substituents. mdpi.comnih.gov These reactions can be either intramolecular or intermolecular.

Intramolecular cyclization involves the formation of the piperidine ring from a single molecule containing both the nitrogen atom and the necessary carbon chain. nih.gov A variety of methods fall under this category, including:

Reductive amination: Cyclization of amino-aldehydes or amino-ketones. nih.gov

Aza-Michael reactions: The addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. mdpi.com

Radical cyclizations: The use of radical intermediates to form the C-N bond. mdpi.com

Metal-catalyzed cyclizations: The use of transition metals to facilitate ring closure. mdpi.comnih.gov

Intermolecular cyclization , or annulation, involves the reaction of two or more separate molecules to form the piperidine ring. nih.gov A common example is the [5+1] annulation, where a five-atom component reacts with a one-atom component. nih.gov

| Cyclization Type | Key Reactants/Features | Product Type | Reference(s) |

| Intramolecular Reductive Amination | Amino-aldehydes/ketones | Substituted Piperidines | nih.gov |

| Intramolecular Aza-Michael Reaction | N-tethered alkenes | Substituted Piperidines | mdpi.com |

| Intermolecular [5+1] Annulation | Hydroxyamine intermediate | Substituted Piperidines | nih.gov |

Coupling Strategies for the Assembly of 2-Methyl-5-(piperidin-4-yl)pyridine

Once the 2-methylpyridine and piperidin-4-yl fragments are synthesized, they must be joined together. The most common and effective methods for this crucial step are transition-metal-catalyzed cross-coupling reactions.

A key strategy involves the coupling of a halogenated 2-methylpyridine with a protected piperidine derivative. For example, 5-bromo-2-methylpyridine (B113479) can be coupled with a suitable piperidine precursor. google.com

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acsgcipr.orgwikipedia.org This reaction is highly versatile and can be used to couple a wide range of aryl halides (including bromopyridines) with primary and secondary amines (such as piperidine). acsgcipr.orgwikipedia.orgresearchgate.net The choice of palladium catalyst and ligand is critical for the success of the reaction. acsgcipr.orgrsc.org

Another approach involves a Suzuki-type coupling , where a boronic acid or ester derivative of one fragment is coupled with a halide of the other in the presence of a palladium catalyst. While not explicitly detailed for this specific compound in the provided context, it represents a standard and powerful method for C-C bond formation that could be adapted for this synthesis.

A patent describes a synthetic route starting from 2-methylpyrimidine, which undergoes bromination, followed by a coupling reaction with 1-benzyl-4-piperidone, elimination, and finally debenzylation via catalytic hydrogenation to yield 2-methyl-5-(piperidin-4-yl)pyrimidine, a close analogue. google.com This highlights a practical multi-step sequence for assembling such structures.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Reference(s) |

| Buchwald-Hartwig Amination | Aryl Halide (e.g., 5-Bromo-2-methylpyridine) | Amine (e.g., Piperidine) | Palladium catalyst and ligand | acsgcipr.orgwikipedia.org |

| Patented Route (analogue) | 5-Bromo-2-methylpyrimidine | 1-Benzyl-4-piperidone | n-BuLi, then Pd/C for debenzylation | google.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, C-N Bond Formation)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds, playing a crucial role in the synthesis of complex molecules like 2-methyl-5-(piperidin-4-yl)pyridine. researchgate.netnih.gov These methods offer high efficiency, functional group tolerance, and predictable stereochemistry.

The Suzuki-Miyaura coupling is a prominent example, facilitating the formation of a C-C bond between an organoboron compound and an organic halide. harvard.edu In the context of synthesizing analogs of 2-methyl-5-(piperidin-4-yl)pyridine, this reaction can be employed to couple a pyridine-containing boronic acid with a piperidine-containing halide, or vice-versa. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated, yielding novel pyridine derivatives. nih.govresearchgate.net The reaction is typically carried out in a solvent mixture like 1,4-dioxane (B91453) and water, using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. nih.gov This methodology has also been applied to the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, highlighting its utility in constructing complex heterocyclic systems. mdpi.com

C-N bond formation reactions, also often catalyzed by palladium, are essential for constructing the piperidine or pyridine rings or for linking the two heterocyclic moieties. The Buchwald-Hartwig amination, for example, is a widely used method for the formation of C-N bonds between an aryl halide and an amine. researchgate.net This can be applied to couple a halogenated pyridine with a piperidine derivative. Furthermore, palladium catalysis enables the introduction of nitrogen-containing protecting groups, which can be crucial for subsequent synthetic transformations. acs.org Reductive amination, another key C-N bond-forming reaction, can be performed in a continuous-flow system using a platinum-on-carbon catalyst, offering a safe and efficient alternative to traditional batch processes. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | Substituted Pyridines | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | 6-bromo-imidazo[4,5-b]pyridine derivative, (4-hydroxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,6-disubstituted imidazo[4,5-b]pyridine | mdpi.com |

| Buchwald-Hartwig Amination | 2-haloimidazoles, Aromatic amines | Palladium catalyst | 2-aminoimidazole derivatives | researchgate.net |

| C-N Coupling | 2-bromothiophenol, Primary amine, 1-bromo-2-iodobenzene | Palladium catalyst | N-alkyl/arylphenothiazines | acs.org |

Multi-component Reaction Pathways for Heterocyclic Integration

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps, purification processes, and waste generation. bohrium.com These reactions are particularly valuable for the synthesis of diverse heterocyclic libraries.

Several MCRs have been developed for the synthesis of pyridine and piperidine derivatives. bohrium.comacs.orgresearchgate.net For instance, a four-component reaction involving aromatic aldehydes, Michael acceptors, pyridinium (B92312) ylides, and ammonium (B1175870) acetate (B1210297) has been developed for the diastereoselective synthesis of piperidin-2-one substituted pyridinium salts, which contain both a pyridine and a piperidine ring. researchgate.net This reaction forms multiple new C-C and C-N bonds in a single step. Another example is the one-pot, four-component synthesis of fully substituted pyridines from malononitrile, a ketone, ammonium acetate, and an aromatic aldehyde, catalyzed by a zinc complex. bohrium.com While direct MCRs for 2-methyl-5-(piperidin-4-yl)pyridine are not explicitly detailed in the provided context, the principles of MCRs are clearly applicable to the construction of its core structure or its analogs. The Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction are classical examples of condensation reactions that can be performed as MCRs to build the pyridine ring. acsgcipr.org

Table 2: Selected Multi-component Reactions for Heterocycle Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Four-component reaction | Aromatic aldehydes, Michael acceptors, Pyridinium ylides, Ammonium acetate | - | Piperidin-2-one substituted pyridinium salts | researchgate.net |

| Four-component reaction | Malononitrile, Ketone, Ammonium acetate, Aromatic aldehyde | Zinc complex, Ethanol | Fully substituted pyridines | bohrium.com |

| Hantzsch-type pyridine synthesis | - | - | Tetrahydropyridine (requires subsequent oxidation) | acsgcipr.org |

| Guareschi-Thorpe reaction | - | - | Pyridine | acsgcipr.org |

Regioselective Functionalization Approaches

The selective introduction of functional groups at specific positions on the pyridine and piperidine rings is crucial for the synthesis of 2-methyl-5-(piperidin-4-yl)pyridine and its analogs. rsc.org The inherent electronic properties of the pyridine ring often direct functionalization to specific positions, but achieving substitution at other sites can be challenging. nih.gov

Recent advances have focused on directing group-free regioselective meta-C-H functionalization of pyridines. nih.gov This can be achieved by temporarily converting the pyridine into an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization. nih.gov Another approach involves the generation of a 3,4-piperidyne intermediate, which can be trapped with various nucleophiles and cycloaddition partners to produce functionalized piperidines with predictable regioselectivity. nih.gov The functionalization of piperidines can also be achieved through stereoselective and regioselective C-H activation. researchgate.net For the synthesis of 2-methyl-5-(piperidin-4-yl)pyridine, a key step could involve the regioselective introduction of the piperidin-4-yl group at the 5-position of the 2-methylpyridine core. A patent describes a method starting with 2-methylpyrimidine, which undergoes bromination at the 5-position, followed by coupling with a protected piperidine derivative. google.com

Protective Group Chemistry in the Synthesis of 2-Methyl-5-(piperidin-4-yl)pyridine Precursors

Protecting groups are essential tools in organic synthesis to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence. youtube.comyoutube.com In the synthesis of 2-methyl-5-(piperidin-4-yl)pyridine precursors, protecting groups are frequently employed for both the pyridine and piperidine moieties.

The piperidine nitrogen is commonly protected to prevent its interference in reactions such as cross-coupling or lithiation. The benzyl (B1604629) group is a common protecting group for the piperidine nitrogen, as seen in a synthetic route where 1-benzyl-4-(2-methylpyrimidine-5-base)piperidine-4-alcohol is an intermediate. google.com The benzyl group can be readily removed by catalytic hydrogenation. google.com The tert-butoxycarbonyl (Boc) group is another widely used nitrogen protecting group, known for its stability under various conditions and its ease of removal with acid. youtube.com

Table 3: Common Protecting Groups in Heterocyclic Synthesis

| Functional Group to Protect | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |

| Amine (e.g., piperidine N-H) | Benzyl | Bn | Benzyl halide | Catalytic hydrogenation | google.comyoutube.com |

| Amine (e.g., piperidine N-H) | tert-Butoxycarbonyl | Boc | Boc anhydride | Acid | youtube.comyoutube.com |

| Alcohol | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS chloride | Fluoride source (e.g., TBAF) | youtube.comyoutube.com |

| Alcohol | Trityl | Tr | Trityl chloride | Acidic conditions | youtube.com |

Advanced Structural Elucidation and Conformational Analysis of 2 Methyl 5 Piperidin 4 Yl Pyridine Derivatives

Spectroscopic Characterization Techniques for Research

Spectroscopic methods are fundamental in the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to characterize derivatives of 2-Methyl-5-(piperidin-4-yl)pyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule, providing information on the chemical environment, connectivity, and stereochemistry of the nuclei. rsc.orgamazonaws.com

In the ¹H NMR spectrum of 2-methylpyridine (B31789) derivatives, the methyl protons typically appear as a singlet, with its chemical shift influenced by the electronic nature of other substituents on the pyridine (B92270) ring. researchgate.net For instance, in 4-methylpyridine, the methyl protons resonate at approximately 2.3 ppm. chemicalbook.com The aromatic protons of the pyridine ring exhibit characteristic chemical shifts and coupling patterns that are dependent on their position relative to the nitrogen atom and other substituents. researchgate.netchemicalbook.com

The protons of the piperidine (B6355638) ring in 2-Methyl-5-(piperidin-4-yl)pyridine derivatives also show distinct signals in the ¹H NMR spectrum. The chemical shifts of these protons are influenced by their axial or equatorial positions and the nature of any substituents on the piperidine nitrogen. For example, in N-methyl-4-piperidinol, the methyl protons attached to the nitrogen appear as a singlet. chemicalbook.com

¹³C NMR spectroscopy provides complementary information on the carbon framework of the molecule. rsc.orgamazonaws.com The chemical shifts of the carbon atoms in the pyridine and piperidine rings are indicative of their hybridization and electronic environment. The carbon of the methyl group in 2-methylpyridine derivatives typically resonates in the upfield region of the spectrum. amazonaws.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridine Derivatives.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| 2-Phenylpyridine | ¹H | 8.83–7.15 | m | CDCl₃ |

| ¹³C | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | CDCl₃ | ||

| 2-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | ¹H | 8.87, 8.24, 7.73-7.66, 7.49-7.44, 6.87-6.82, 2.54 | d, s, m, m, m, s | CDCl₃ |

| ¹³C | 158.9, 147.2, 146.7, 136.9, 135.4, 133.6, 126.71, 126.66, 126.3, 126.2, 116.1, 112.4, 21.4 | CDCl₃ | ||

| 4-Methylpyridine | ¹H | 8.463, 7.104, 2.349 | CDCl₃ |

Data sourced from various studies and may vary based on experimental conditions. rsc.orgamazonaws.comchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.gov In 2-Methyl-5-(piperidin-4-yl)pyridine derivatives, the IR spectrum would show absorption bands corresponding to C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperidine ring, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. scielo.org.za The C=N and C=C stretching vibrations of the pyridine ring are expected to appear in the 1650-1430 cm⁻¹ region. scielo.org.za The N-H stretching vibration of the piperidine ring, if unsubstituted, would be observed as a band in the 3500-3300 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Pyridine and its derivatives typically exhibit absorption bands in the UV region. For instance, pyridine-substituted coumarins show absorption in the UV range at 210–307 nm. researchgate.net The position and intensity of these bands can be influenced by the presence of substituents and the solvent, a phenomenon known as solvatochromism. researchgate.net The electronic transitions are often π → π* and n → π* in nature, involving the promotion of electrons from bonding or non-bonding orbitals to anti-bonding molecular orbitals. researchgate.net

X-ray Crystallography of 2-Methyl-5-(piperidin-4-yl)pyridine Derivatives

Single-crystal X-ray diffraction analysis allows for the accurate determination of the molecular structure of 2-Methyl-5-(piperidin-4-yl)pyridine derivatives in the solid state. acs.org For example, in a related crystal structure of a substituted pyridine derivative, the pyridine rings were found to make a dihedral angle of 84.44 (5)°. researchgate.net The bond lengths and angles within the pyridine and piperidine rings can be precisely measured, providing insight into the effects of substitution on the molecular geometry. acs.org

Table 2: Selected Crystallographic Data for a Representative Pyridine Derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.5487 (9) |

| b (Å) | 10.1675 (6) |

| c (Å) | 10.4930 (7) |

| β (°) | 100.1035 (17) |

| V (ų) | 1518.47 (16) |

Data for 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. researchgate.net

X-ray crystallography provides direct evidence of the preferred conformation of the molecule in the solid state. For the piperidine ring, which can adopt various conformations such as chair, boat, and twist-boat, crystallographic data can identify the most stable arrangement. The orientation of the piperidine ring relative to the pyridine ring is also revealed. In some crystal structures of related compounds, isomers can adopt different conformations, such as semi-skew and skew. mdpi.com This information is critical for understanding how the molecule might interact with other molecules.

The packing of molecules in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-stacking interactions. mdpi.com X-ray crystallography allows for the detailed analysis of these interactions. For instance, in the crystal lattice of some pyridine dicarboxamide derivatives, intermolecular hydrogen bonds play a dominant role in the crystal packing. mdpi.com In other cases, C—H⋯N interactions can form chains of molecules. researchgate.net The analysis of these interactions is crucial for understanding the supramolecular chemistry of these compounds and can influence their physical properties. mdpi.com

Computational Chemistry and in Silico Studies of 2 Methyl 5 Piperidin 4 Yl Pyridine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and reactivity, which are crucial for predicting chemical behavior and potential applications.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. The charge distribution, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, highlighting electron-rich and electron-deficient regions.

Currently, there are no published studies detailing the HOMO-LUMO energies or the specific charge distribution for 2-Methyl-5-(piperidin-4-yl)pyridine.

| Parameter | Predicted/Calculated Value | Reference |

| HOMO Energy | Data not available | - |

| LUMO Energy | Data not available | - |

| HOMO-LUMO Gap | Data not available | - |

| Key Atomic Charges | Data not available | - |

Prediction of Molecular Reactivity Sites (Molecular Electrostatic Potential, MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface of a molecule. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) analysis for 2-Methyl-5-(piperidin-4-yl)pyridine has not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of a flexible molecule like 2-Methyl-5-(piperidin-4-yl)pyridine, identifying its most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets.

To date, no studies employing molecular dynamics simulations to explore the conformational landscape of 2-Methyl-5-(piperidin-4-yl)pyridine have been published.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Prediction of Ligand-Protein Binding Affinities

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, typically reported as a docking score or binding energy. These values help in ranking potential drug candidates and prioritizing them for further experimental testing. A lower binding energy generally indicates a more stable and favorable interaction.

There are no published molecular docking studies that report the predicted binding affinities of 2-Methyl-5-(piperidin-4-yl)pyridine with any specific biological targets.

| Putative Biological Target | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues | Reference |

| Data not available | Data not available | Data not available | - |

Identification of Putative Molecular Binding Pockets

In addition to predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.

As no molecular docking studies have been performed, the putative molecular binding pockets for 2-Methyl-5-(piperidin-4-yl)pyridine remain unidentified.

In Silico Pharmacokinetic and Pharmacodynamic Property Predictions (for research prioritization)

The process involves the use of sophisticated algorithms and models that have been trained on large datasets of known compounds. These tools can predict a wide array of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, as well as potential biological targets and off-target effects.

Detailed Research Findings

In the absence of specific research on 2-Methyl-5-(piperidin-4-yl)pyridine, this section outlines the standard in silico analyses that would be conducted to evaluate its potential as a drug candidate. These predictions are fundamental for go/no-go decisions in the early phases of research.

A critical initial step is the evaluation of a compound's "drug-likeness," often assessed using rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range.

For 2-Methyl-5-(piperidin-4-yl)pyridine, the predicted properties would be compared against these established criteria.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 2-Methyl-5-(piperidin-4-yl)pyridine

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight ( g/mol ) | 176.26 | Yes (< 500) |

| LogP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 (estimated) | Yes (< 5) |

| Hydrogen Bond Donors | 1 (from piperidine (B6355638) NH) | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 (from pyridine (B92270) N and piperidine N) | Yes (< 10) |

Note: The values presented in this table are estimations based on the chemical structure of 2-Methyl-5-(piperidin-4-yl)pyridine and typical predictions for similar molecules. These are for illustrative purposes and are not based on a specific published study of this compound.

Following the initial drug-likeness assessment, a more detailed ADMET profile is generated. This provides insights into how the compound is likely to behave in a biological system.

Absorption: Predictions focus on a compound's ability to be absorbed into the bloodstream, typically after oral administration. Key parameters include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model of the intestinal wall), and P-glycoprotein (P-gp) substrate or inhibitor status.

Distribution: This relates to how a compound is distributed throughout the body. Important predictions include blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and the volume of distribution (VD). For a CNS-acting drug, high BBB penetration would be desirable, whereas for a peripherally acting drug, low BBB penetration would be preferred to minimize central side effects.

Metabolism: In silico tools predict the likely metabolic fate of a compound. This includes identifying the primary cytochrome P450 (CYP450) enzymes responsible for its metabolism (e.g., CYP3A4, CYP2D6, CYP2C9). Predicting whether the compound is a substrate or an inhibitor of these enzymes is critical to assess the risk of drug-drug interactions.

Excretion: This prediction estimates how the compound and its metabolites are eliminated from the body, for instance, through renal (kidney) or hepatic (liver) clearance.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. Early identification of potential toxicity is a key factor in research prioritization.

Table 2: Representative In Silico ADMET Profile for a Novel Pyridine-Piperidine Compound

| ADMET Parameter | Predicted Outcome | Implication for Research Prioritization |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Favorable for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. |

| P-gp Substrate | No | Lower likelihood of efflux from target cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | High | Potential for CNS activity; requires evaluation based on the desired therapeutic target. |

| Plasma Protein Binding (PPB) | Moderate | A balance between being available to act on the target and having a reasonable duration of action. |

| Metabolism | ||

| CYP2D6 Inhibition | High | Potential for drug-drug interactions with other drugs metabolized by this enzyme. Further investigation is warranted. |

| CYP3A4 Substrate | Yes | Indicates a likely route of metabolism. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | Lower concern for mutagenic potential. |

Note: This table provides an example of the types of data generated in an in silico ADMET study. The "Predicted Outcome" column contains hypothetical data for a compound with a similar structure to 2-Methyl-5-(piperidin-4-yl)pyridine and is for illustrative purposes only.

Pharmacodynamic Predictions

In silico pharmacodynamic predictions aim to identify potential biological targets for a compound. This is often achieved through methods like molecular docking and pharmacophore modeling. A 3D model of the compound would be computationally screened against a library of known protein structures to predict binding affinities. This can help to identify its primary mechanism of action and also to flag potential off-target interactions that could lead to side effects.

For a molecule like 2-Methyl-5-(piperidin-4-yl)pyridine, which contains structural motifs present in many CNS-active drugs, in silico target prediction would likely screen for activity at various G-protein coupled receptors (GPCRs), ion channels, and transporters in the brain.

Biological Activity and Molecular Mechanisms of 2 Methyl 5 Piperidin 4 Yl Pyridine Analogues

Target Identification and Validation in In Vitro Biological Systems

The therapeutic potential of 2-Methyl-5-(piperidin-4-yl)pyridine analogues is underpinned by their ability to interact with and modulate the function of specific biological molecules. In vitro studies have been instrumental in identifying and validating these molecular targets.

Analogues of 2-Methyl-5-(piperidin-4-yl)pyridine have been identified as potent inhibitors of several kinases, which are crucial regulators of cell signaling, proliferation, and survival.

Certain pyridine (B92270) and pyrazolyl pyridine derivatives have shown strong inhibitory effects on PIM-1 kinase, a serine/threonine kinase implicated in various cancers. For instance, one compound demonstrated a potent PIM-1 kinase inhibition with an IC50 value of 20.4 nM, comparable to the known inhibitor staurosporine nih.gov. PIM kinases play a significant role in biological processes like apoptosis and cell proliferation and are often overexpressed in cancers such as liver cancer, making them a promising therapeutic target nih.gov.

Imidazo[4,5-b]pyridine-based compounds have been optimized as inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). One such dual inhibitor, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, exhibited potent inhibition of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM), including its mutated forms nih.gov.

Furthermore, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been discovered as nanomolar inhibitors of transforming growth factor-β activated kinase (TAK1) rsc.org. The lead compound from this series inhibited TAK1 with an IC50 of 55 nM, showing more potency than the known TAK1 inhibitor, takinib rsc.org.

While specific studies on the direct inhibition of deubiquitinases and proteases by 2-Methyl-5-(piperidin-4-yl)pyridine analogues are not extensively detailed in the provided context, the broader class of deubiquitinating enzymes (DUBs) is recognized as a significant target for therapeutic intervention nih.gov.

Table 1: Kinase Inhibition by 2-Methyl-5-(piperidin-4-yl)pyridine Analogues

| Compound Class | Target Kinase | Potency (IC50/Kd) | Reference |

| Pyridine and pyrazolyl pyridine derivatives | PIM-1 kinase | 20.4 nM (IC50) | nih.gov |

| Imidazo[4,5-b]pyridine-based compounds | Aurora-A | 7.5 nM (Kd) | nih.gov |

| Aurora-B | 48 nM (Kd) | nih.gov | |

| FLT3 | 6.2 nM (Kd) | nih.gov | |

| 6-substituted imidazo[1,2-b]pyridazines | TAK1 | 55 nM (IC50) | rsc.org |

The interaction of 2-Methyl-5-(piperidin-4-yl)pyridine analogues with G-protein coupled receptors (GPCRs) and ion channels is a key area of investigation. GPCRs are a large family of receptors that mediate numerous physiological responses and are major drug targets nih.gov.

One study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a potent ligand for sigma receptors (σRs), which are involved in neurological disorders nih.gov. This compound exhibited high affinity for the σ1 receptor (Ki(hσ1R) = 1.45 nM) with significant selectivity over the σ2 subtype nih.gov. The binding of this ligand to the active site of the σ1R involves crucial hydrogen bond interactions with amino acid residues like Glu172 nih.gov.

Functional assays are essential to determine the biological response following ligand binding to a receptor. These assays can measure downstream events such as second messenger production or receptor internalization nih.gov.

Analogues of 2-Methyl-5-(piperidin-4-yl)pyridine have been shown to modulate critical intracellular signaling pathways, including apoptosis and nucleic acid splicing.

Apoptosis: Certain novel pyridine and pyrazolyl pyridine derivatives have been found to induce apoptosis in cancer cells. For example, one compound was shown to cause a significant increase in apoptotic cell death in HepG2 cancer cells, with the total apoptotic cell death being 175 times higher than in the untreated control group nih.gov. This compound induced 52.7% apoptosis, with a significant portion occurring during late apoptosis nih.gov. The induction of apoptosis is often linked to the activation of caspases, and some of these compounds have been identified as caspase activators nih.gov.

Nucleic Acid Splicing: The process of pre-mRNA splicing, which is essential for the expression of most protein-coding genes, can be modulated by synthetic antisense oligonucleotides (SSOs) nih.gov. These SSOs can bind to pre-mRNA and disrupt the normal splicing process, offering a therapeutic strategy for diseases caused by splicing mutations nih.gov.

A patent application has disclosed 5-[5-(piperidin-4-yl)thieno[3,2-c]pyrazol-2-yl]indazole derivatives and related compounds as modulators of nucleic acid splicing wipo.int. These compounds are being investigated for the treatment of proliferative diseases like cancer and neurological disorders such as Huntington's disease wipo.intucl.ac.uk. The mechanism involves promoting the insertion of a pseudoexon with a premature termination codon, leading to nonsense-mediated decay of the transcript and a reduction in the target protein levels ucl.ac.uk.

Cellular Phenotype Investigations Using In Vitro Models (excluding human clinical data)

The biological activities of 2-Methyl-5-(piperidin-4-yl)pyridine analogues observed at the molecular level translate into distinct cellular phenotypes, which have been extensively studied in various in vitro models.

A significant body of research has focused on the antiproliferative and cytotoxic effects of 2-Methyl-5-(piperidin-4-yl)pyridine analogues against a variety of human cancer cell lines.

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated for their antiproliferative effects against four human cancer cell lines: K562, Colo-205, MDA-MB-231, and IMR-32 nih.gov. Several compounds in this series showed good activity against all cell lines except K562 nih.gov.

Novel pyridine and pyrazolyl pyridine conjugates have demonstrated potent cytotoxicity against HepG2 cancer cells, with one compound exhibiting an IC50 value of 0.18 μM nih.gov. Similarly, certain 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have shown promising antiproliferative effects against MCF-7 breast cancer cells, with one derivative revealing an IC50 of 4.3 ± 0.11 µg/mL mdpi.com.

The cytotoxic properties of platinum complexes containing pyridine and piperidine (B6355638) ligands have also been investigated. When activated by light, these compounds showed significant cytotoxic potencies in various human cancer cell lines nih.gov.

Table 2: Antiproliferative Activity of 2-Methyl-5-(piperidin-4-yl)pyridine Analogues on Cancer Cell Lines

| Compound Series | Cancer Cell Line | Potency (IC50/GI50) | Reference |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205, MDA-MB-231, IMR-32 | Good Activity | nih.gov |

| Pyridine and pyrazolyl pyridine conjugates | HepG2 | 0.18 μM (IC50) | nih.gov |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | 4.3 ± 0.11 µg/mL (IC50) | mdpi.com |

| Imidazo[1,2-b]pyridazines | MPC-11, H929 | As low as 30 nM (GI50) | rsc.org |

Analogues of 2-Methyl-5-(piperidin-4-yl)pyridine have also been explored for their potential antimicrobial and antifungal activities.

Antimicrobial Activity: Several studies have reported the synthesis of pyridine and piperidine derivatives with notable antibacterial properties. For instance, newly synthesized piperidine derivatives showed moderate to excellent antibacterial activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) biointerfaceresearch.com. Imidazo[4,5-b]pyridine derivatives have also been tested, with results indicating that Gram-positive bacteria were more sensitive to these compounds compared to Gram-negative bacteria mdpi.com.

Antifungal Activity: The antifungal potential of this class of compounds has been investigated against various fungal pathogens. Structural analogues of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine have been computationally analyzed for their potential to target the non-essential stress kinase Yck2 in Candida albicans, suggesting a promising avenue for developing novel antifungal therapies frontiersin.org.

Piperidine-based 1,2,3-triazolylacetamide derivatives have demonstrated high activity against Candida auris, with MIC values ranging from 0.24 to 0.97 μg/mL nih.gov. These compounds were found to induce apoptosis and cell cycle arrest in the fungal cells nih.gov. Furthermore, 6-alkyl-2,3,4,5-tetrahydropyridines, which mimic natural piperideines, have shown significant antifungal activities, particularly against Cryptococcus neoformans and various Candida species acs.org.

Table 3: Antimicrobial and Antifungal Activity of 2-Methyl-5-(piperidin-4-yl)pyridine Analogues

| Compound Class | Organism | Activity (MIC) | Reference |

| Piperidine derivatives | S. aureus, E. coli | Moderate to Excellent | biointerfaceresearch.com |

| Imidazo[4,5-b]pyridine derivatives | B. cereus | 0.07 mg/mL | mdpi.com |

| Piperidine-based 1,2,3-triazolylacetamides | C. auris | 0.24 - 0.97 μg/mL | nih.gov |

| 6-alkyl-2,3,4,5-tetrahydropyridines | C. neoformans | 3.8 μg/mL | acs.org |

| C. albicans | 15.0 μg/mL | acs.org |

Anti-inflammatory Research Applications

Analogues of 2-Methyl-5-(piperidin-4-yl)pyridine have been investigated for their potential anti-inflammatory properties through various mechanisms. Research has focused on their ability to modulate key inflammatory pathways, including the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines.

One area of investigation involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory processes. A series of 2-(piperidin-4-yl)acetamides, which are structurally related to the core compound, have been synthesized and evaluated as sEH inhibitors. A selected compound from this series, 10c , demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated BV2 microglial cells. It was observed to decrease nitrite levels, an indicator of nitric oxide generation, back to resting cell levels, showing higher effectiveness than a reference sEH inhibitor, TPPU.

In another study, a series of pyridine derivatives were synthesized and evaluated for their anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages. nih.gov Among the synthesized compounds, 7a and 7f showed significant inhibition of nitric oxide production, with IC50 values of 76.6 µM and 96.8 µM, respectively. nih.gov Further investigation into the mechanism of action of compound 7a revealed its ability to significantly decrease the gene expression levels of several key inflammatory mediators. nih.gov Specifically, treatment of LPS-stimulated RAW cells with compound 7a resulted in a notable reduction in the mRNA expression of interleukin-1 (IL-1), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), nuclear factor kappa β (NF-kβ), and inducible nitric oxide synthase (iNOS). nih.gov

Table 1: Anti-inflammatory Activity of Selected Pyridine Analogues

| Compound | Assay | Model | Endpoint | Result |

|---|---|---|---|---|

| 10c | Nitric Oxide Production | LPS-activated BV2 microglia | Nitrite levels | Decreased to resting cell levels |

| 7a | Nitric Oxide Production | LPS-stimulated RAW 264.7 | NO Inhibition | IC50 = 76.6 µM |

| 7f | Nitric Oxide Production | LPS-stimulated RAW 264.7 | NO Inhibition | IC50 = 96.8 µM |

| 7a | Gene Expression | LPS-stimulated RAW 264.7 | IL-1 mRNA | 43% decrease |

| 7a | Gene Expression | LPS-stimulated RAW 264.7 | IL-6 mRNA | 32% decrease |

| 7a | Gene Expression | LPS-stimulated RAW 264.7 | TNF-α mRNA | 61% decrease |

| 7a | Gene Expression | LPS-stimulated RAW 264.7 | NF-kβ mRNA | 26% decrease |

| 7a | Gene Expression | LPS-stimulated RAW 264.7 | iNOS mRNA | 53% decrease |

Identification of Specific Molecular Targets and Their Role in Biological Pathways

Research into the analogues of 2-Methyl-5-(piperidin-4-yl)pyridine has led to the identification of specific molecular targets, implicating these compounds in crucial biological pathways relevant to cancer and DNA damage response.

Aurora Kinases

A family of serine/threonine kinases, Aurora kinases are key regulators of mitosis, and their overexpression is common in a wide range of human cancers. Imidazo[4,5-b]pyridine derivatives have been designed as highly selective inhibitors of Aurora-A kinase. nih.gov By exploiting differences in the ATP-binding pocket between Aurora isoforms, researchers have developed compounds with a high degree of selectivity for Aurora-A over Aurora-B. nih.gov

Compound 28c , an imidazo[4,5-b]pyridine derivative, demonstrated significant selectivity in both biochemical and cellular assays. nih.govacs.org In biochemical assays, it inhibited Aurora-A with an IC50 value of 0.067 µM, while its IC50 for Aurora-B was 12.71 µM. acs.org This selectivity was also observed in HCT116 human colon carcinoma cells, where the IC50 for inhibition of Aurora-A autophosphorylation was 0.065 µM, compared to 24.65 µM for the inhibition of a key Aurora-B substrate. nih.govacs.org Similarly, compound 40f showed high selectivity for Aurora-A. nih.gov The sensitivity of these compounds to mutations in the Aurora-A active site, specifically at residue T217, has confirmed the critical role of this residue in achieving isoform selectivity. nih.gov

Table 2: Inhibitory Activity of Imidazo[4,5-b]pyridine Analogues against Aurora Kinases

| Compound | Target | Assay Type | IC50 Value (µM) |

|---|---|---|---|

| 28b | Aurora-A | Biochemical | 0.075 |

| 28b | Aurora-B | Biochemical | 4.12 |

| 28c | Aurora-A | Biochemical | 0.067 |

| 28c | Aurora-B | Biochemical | 12.71 |

| 28c | Aurora-A (cellular) | HCT116 cells | 0.065 |

| 28c | Aurora-B (cellular) | HCT116 cells | 24.65 |

USP1/UAF1

The deubiquitinase complex USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1) is a key regulator in DNA damage response pathways, including the Fanconi anemia pathway and translesion synthesis. nih.govnih.gov Inhibition of this complex is a promising strategy for cancer therapy, particularly for overcoming resistance to DNA cross-linking agents like cisplatin. nih.gov

Several small-molecule inhibitors of USP1/UAF1 have been identified. Pimozide , a diphenylbutylpiperidine derivative, was found to inhibit USP1/UAF1 noncompetitively with a Ki of 0.5 µM. nih.govnih.gov It displays high selectivity for USP1/UAF1 over other deubiquitinases such as USP2, USP5, and USP8. nih.gov Studies have shown that pimozide can act synergistically with cisplatin to inhibit the proliferation of cisplatin-resistant non-small cell lung cancer (NSCLC) cells. nih.govnih.gov

Another potent and selective inhibitor is ML323 . nih.govnih.govmedchemexpress.com This molecule exhibits reversible, nanomolar inhibitory activity against the USP1-UAF1 complex, with an IC50 of 76 nM in a ubiquitin-rhodamine assay. medchemexpress.comselleckchem.com ML323 has been shown to potentiate the cytotoxicity of cisplatin in NSCLC and osteosarcoma cells. nih.govmedchemexpress.com Its mechanism involves increasing the monoubiquitination of PCNA and FANCD2, which are two critical downstream targets of USP1/UAF1 in the DNA damage response. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name/Identifier |

|---|

| 2-Methyl-5-(piperidin-4-yl)pyridine |

| 10c |

| 7a |

| 7f |

| TPPU |

| 28b |

| 28c |

| 40f |

| Pimozide |

| ML323 |

| Cisplatin |

| Interleukin-1 (IL-1) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-alpha (TNF-α) |

| Nuclear factor kappa β (NF-kβ) |

Derivatization and Functionalization Strategies for 2 Methyl 5 Piperidin 4 Yl Pyridine

Synthesis of Chemical Probes for Target Engagement and Biological Assays

Chemical probes are essential tools for elucidating the biological function of proteins and validating their potential as therapeutic targets. The 2-methyl-5-(piperidin-4-yl)pyridine scaffold can be systematically modified to create probes that help map the binding site of a target protein and understand structure-activity relationships (SAR).

The synthesis of such probes involves targeted modifications at various positions on the scaffold. For instance, in the development of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor, analogs based on a related pyridine (B92270) core were synthesized to explore the chemical space. thieme-connect.com This approach involves creating a series of derivatives where each modification provides insight into the molecular determinants of activity. thieme-connect.com

Key derivatization points on the 2-methyl-5-(piperidin-4-yl)pyridine scaffold include:

The Piperidine (B6355638) Nitrogen (N-1): This position is a common site for introducing a wide range of substituents to alter polarity, basicity, and steric bulk, or to attach larger functional groups.

The Pyridine Ring: Substituents can be added to the aromatic ring to modulate electronic properties and create new interaction points with a target protein.

The Piperidine Ring: The carbon atoms of the piperidine ring can be substituted to introduce chirality and conformational constraints, which can significantly impact binding affinity and selectivity. thieme-connect.comresearchgate.net

By synthesizing and evaluating a series of these analogs, researchers can build a detailed understanding of how each part of the molecule contributes to its biological effect, thereby creating highly specific and potent chemical probes for further investigation.

Introduction of Fluorescent or Isotopic Reporter Groups for Research Applications

To visualize and quantify the interaction of a compound with its biological target, reporter groups such as fluorescent dyes or isotopic labels can be incorporated into the molecular structure. These modifications turn the compound into a tracer for use in a variety of research applications.

Fluorescent Labeling: The introduction of a fluorescent group allows for the direct visualization of the molecule in cells or tissues using fluorescence microscopy. nih.gov Common strategies involve attaching a fluorophore to the core scaffold via a stable linker. For the 2-methyl-5-(piperidin-4-yl)pyridine scaffold, the piperidine nitrogen is a convenient attachment point. A linker arm can be installed on the nitrogen, terminating in a reactive group that can be coupled with a fluorescent dye like fluorescein, rhodamine, or a BODIPY derivative. nih.govresearchgate.net The choice of fluorophore and linker length is critical to ensure that the biological activity of the parent molecule is not significantly compromised. researchgate.net Aminopyridine structures themselves can serve as potential scaffolds for fluorescent probes, as their derivatives can exhibit intrinsic fluorescent properties. mdpi.com

Isotopic Labeling: Isotopic labeling involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ²H/Deuterium (B1214612), ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H/Tritium, ¹⁴C). This is invaluable for quantitative analysis in techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Deuterium (²H): Replacing hydrogen with deuterium can be used to study metabolic pathways, as the heavier isotope can slow down metabolism at the site of substitution (the kinetic isotope effect).

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): These stable isotopes are NMR-active and are used extensively in NMR-based structural studies to probe the binding mode of a ligand to its target protein. For the 2-methyl-5-(piperidin-4-yl)pyridine scaffold, ¹⁵N labeling of the pyridine nitrogen can be achieved using innovative methods like a Zincke activation strategy, which allows for nitrogen isotope exchange on the heterocyclic core. nih.gov

The table below summarizes potential reporter groups and their applications.

Table 1: Reporter Groups for Research Applications

| Reporter Type | Example | Potential Attachment Site on Scaffold | Primary Application |

|---|---|---|---|

| Fluorescent | Rhodamine B, BODIPY-FL | Piperidine Nitrogen | Fluorescence Microscopy, Bioimaging, Binding Assays nih.govresearchgate.net |

| Isotopic (Stable) | Deuterium (²H) | Methyl group, Piperidine ring | Metabolic Stability Studies (Kinetic Isotope Effect) |

| Isotopic (Stable) | Carbon-13 (¹³C) | Pyridine ring, Methyl group | NMR-based Structural and Binding Studies |

| Isotopic (Stable) | Nitrogen-15 (¹⁵N) | Pyridine Nitrogen, Piperidine Nitrogen | NMR-based Structural and Binding Studies nih.gov |

Development of Covalent Modifiers for Irreversible Binding Studies

Covalent modifiers, or inhibitors, are designed to form a permanent chemical bond with their target protein. This strategy can lead to prolonged duration of action and high potency. To achieve this, a reactive electrophilic group, often called a "warhead," is incorporated into the structure of a non-covalent parent compound. nih.gov

For the 2-methyl-5-(piperidin-4-yl)pyridine scaffold, a warhead could be strategically placed to react with a nearby nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the target's binding site. The pyridine ring itself can be transformed into a warhead. For example, a vinylpyridine moiety can act as a tunable Michael acceptor, reacting with cysteine residues. nih.gov The reactivity of the vinylpyridine can be modulated by adding substituents to the vinyl group or the pyridine ring to ensure selectivity and minimize off-target reactions. nih.gov

Other common electrophilic warheads that could potentially be appended to the scaffold include:

Acrylamides: A classic Michael acceptor that reacts with cysteine.

Fluoromethyl ketones: Reactive towards serine residues.

Epoxides: Can react with various nucleophiles, including cysteine. nih.gov

The development of a covalent modifier requires a deep understanding of the target's binding site topology to ensure that the warhead is perfectly positioned for reaction with the desired amino acid.

Generation of Focused Compound Libraries Based on the 2-Methyl-5-(piperidin-4-yl)pyridine Scaffold

A focused compound library is a collection of molecules designed to interact with a specific protein or family of related proteins. nih.gov Creating such a library based on the 2-methyl-5-(piperidin-4-yl)pyridine scaffold allows for a systematic exploration of the chemical space around this core structure to identify compounds with optimal properties. The synthesis of such libraries is a cornerstone of modern drug discovery. nih.gov

The design of a focused library involves identifying key diversification points on the scaffold where a variety of chemical groups can be introduced. For the 2-methyl-5-(piperidin-4-yl)pyridine core, these points offer rich opportunities for generating structural diversity.

Table 2: Diversification Points for a Focused Compound Library

| Diversification Point | R-Group | Position on Scaffold | Purpose of Modification |

|---|---|---|---|

| Piperidine Nitrogen | R¹ | N-1 of Piperidine | Modulate solubility, basicity; introduce functional groups for target interaction or vectoring. mdpi.com |

| Pyridine Ring | R² | C-3, C-4, or C-6 of Pyridine | Alter electronic properties, steric profile, and hydrogen bonding capacity. youtube.com |

| Piperidine Ring | R³ | C-2, C-3 of Piperidine | Introduce chirality and conformational rigidity; explore new binding pockets. researchgate.net |

| Pyridine Methyl Group | R⁴ | C-2 Methyl Group | Modify steric bulk or replace with other small alkyl or functional groups. |

By systematically varying the substituents (R¹, R², R³, R⁴) using parallel synthesis techniques, a large and diverse library of compounds can be generated. Screening this library against a biological target can rapidly identify "hit" compounds and establish clear structure-activity relationships, guiding further optimization efforts. nih.gov

2 Methyl 5 Piperidin 4 Yl Pyridine As a Scaffold in Chemical Synthesis and Drug Design

Role as a Privileged Scaffold in Medicinal Chemistry Research

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for lead generation in drug discovery. researchgate.net The pyridine (B92270) ring is a well-established privileged scaffold due to its presence in a wide array of biologically active natural and synthetic compounds. anjs.edu.iqresearchgate.net Its polar and ionizable nature can enhance the solubility and bioavailability of less soluble molecules. researchgate.net

The 2-Methyl-5-(piperidin-4-yl)pyridine moiety combines the favorable properties of both the pyridine and piperidine (B6355638) rings. The pyridine portion can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element that can be modified to optimize binding affinity and selectivity. This combination makes the 2-Methyl-5-(piperidin-4-yl)pyridine scaffold a valuable starting point for designing new therapeutic agents.

Recent research has highlighted the importance of pyridine scaffolds in the development of new drugs, with a significant number of publications focusing on their synthesis and biological evaluation. nih.gov The adaptability of the pyridine nucleus allows for extensive structural modifications, a key aspect in medicinal chemistry for fine-tuning pharmacological properties. researchgate.net

Utilization as a Precursor in the Synthesis of More Complex Heterocyclic Systems

The 2-Methyl-5-(piperidin-4-yl)pyridine scaffold serves as a versatile starting material for the construction of more elaborate heterocyclic systems. The reactivity of the pyridine and piperidine rings allows for a variety of chemical transformations, leading to the generation of diverse molecular architectures.

For instance, the nitrogen atom in the piperidine ring can be readily functionalized through reactions such as acylation, alkylation, and arylation. The pyridine ring, on the other hand, can undergo electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions, to introduce additional functional groups or fuse other heterocyclic rings.

The synthesis of fused heterocyclic systems is a common strategy in drug discovery to create rigid and conformationally constrained molecules, which can lead to improved potency and selectivity. The 2-Methyl-5-(piperidin-4-yl)pyridine core can be elaborated into various fused systems, such as pyrazolo[3,4-b]pyridines and other complex polycyclic structures. researchgate.net These synthetic transformations often involve multi-step sequences that leverage the inherent reactivity of the parent scaffold. researchgate.net For example, the synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine cores has been achieved in two steps starting from a substituted pyridine derivative. researchgate.net

Principles of Molecular Design for Novel Bioactive Compounds Incorporating the Scaffold

The design of new bioactive compounds based on the 2-Methyl-5-(piperidin-4-yl)pyridine scaffold is guided by several key principles of molecular design. A primary strategy involves structure-activity relationship (SAR) studies, where systematic modifications of the scaffold are made to understand how different structural features influence biological activity.

Key Molecular Design Strategies:

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common point for modification. Introducing various substituents can modulate the compound's polarity, basicity, and steric bulk, thereby influencing its interaction with the target protein.

Functionalization of the Pyridine Ring: The pyridine ring can be substituted at various positions to explore different binding pockets of a target enzyme or receptor. The methyl group at the 2-position can also be modified or replaced.

Introduction of Additional Heterocyclic Rings: Fusing or linking other heterocyclic rings to the 2-Methyl-5-(piperidin-4-yl)pyridine core can lead to novel chemical entities with distinct pharmacological profiles. For example, the synthesis of 2-(4,5-dihydro-2,4,5-triphenylimidazol-1-yl)-6-methylpyridine derivatives has been reported. researchgate.net

Conformational Restriction: Introducing conformational constraints, such as by forming bicyclic systems, can lock the molecule into a specific bioactive conformation, potentially increasing potency and reducing off-target effects.

A recent study on M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs) utilized the 2-methyl-5-(1H-pyrazol-4-yl)pyridine scaffold, a close analog of 2-Methyl-5-(piperidin-4-yl)pyridine, to design and synthesize novel compounds for neurocognitive disorders. nih.gov This research exemplifies how systematic modifications of a core scaffold can lead to the discovery of potent and selective modulators of a specific biological target. nih.gov

Applications in Advanced Organic Synthesis as a Versatile Intermediate

Beyond its direct use in medicinal chemistry, 2-Methyl-5-(piperidin-4-yl)pyridine and its derivatives are valuable intermediates in advanced organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively manipulated to build complex molecular architectures.

The pyridine ring can participate in various coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler building blocks.

Future Research Directions for 2 Methyl 5 Piperidin 4 Yl Pyridine

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Methyl-5-(piperidin-4-yl)pyridine and its derivatives is geared towards the development of more efficient, cost-effective, and environmentally friendly methods. Current research into related pyridine (B92270) compounds highlights a move away from traditional, often harsh, synthetic conditions towards greener alternatives.

Key areas for future exploration include:

Catalytic Systems: Research into novel catalytic systems, such as the use of microporous and micro-meso-macroporous FAU-type zeolites in the synthesis of related structures like 2-methyl-5-ethylpyridine (MEP), suggests a promising avenue. researchgate.net The development of cost-effective and recyclable catalysts, like silver(I) acetate (B1210297) for intramolecular cyclization, also presents a viable strategy. acs.org Photoinduced catalysis, using systems like cobaloxime, offers an oxidant-free radical approach that could be adapted for pyridine derivatives. acs.org

One-Pot Reactions: Eco-friendly, one-pot, three-component reactions, which have been successfully used for synthesizing complex pyridine derivatives using catalysts like phosphoric acid in green solvents like glycerol, could be adapted. researchgate.net These methods offer advantages such as shorter reaction times, easier workups, and excellent yields. researchgate.net

Flow Chemistry and Mechanochemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields and purity. Additionally, mechanochemical methods, which involve reactions facilitated by mechanical force in ball mills, could reduce or eliminate the need for solvents, contributing to more sustainable processes. acs.org

Alternative Starting Materials: Investigating alternative and readily available starting materials is crucial. For instance, novel routes producing MEP from the cyclic acetaldehyde (B116499) ammonia (B1221849) trimer (AAT) are being explored, which could inspire new pathways for other substituted pyridines. researchgate.netrsc.org

Deeper Mechanistic Elucidation of Molecular and Cellular Interactions

A fundamental understanding of how 2-Methyl-5-(piperidin-4-yl)pyridine interacts with biological systems at the molecular and cellular level is paramount for its future applications, particularly in drug discovery. While specific mechanistic data for this compound is limited, research on analogous structures provides a clear roadmap.

Future research should focus on:

Target Identification and Validation: The initial step involves identifying the specific biological targets (e.g., receptors, enzymes) with which the compound interacts. The M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for neurocognitive disorders, has been identified for structurally related 2-methyl-5-(1H-pyrazol-4-yl)pyridines, highlighting a potential area of investigation. nih.gov

Binding Mode Analysis: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target. This information is invaluable for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity.

Functional Assays: A suite of in vitro functional assays is necessary to characterize the compound's effect on its target. For example, in the context of receptor modulation, assays measuring G-protein activation, cAMP activation, and β-arrestin recruitment can reveal distinct activity profiles, such as allosteric agonism or biased modulation. nih.gov

Computational Modeling: Density functional theory (DFT) calculations and molecular dynamics simulations can complement experimental work by providing insights into reaction mechanisms, transition states, and the dynamic behavior of the compound-target complex. acs.orgacs.org

Expansion of the Structure-Activity Landscape through Targeted Synthesis

Systematic modification of the 2-Methyl-5-(piperidin-4-yl)pyridine scaffold is a critical step in optimizing its properties for specific applications. This involves establishing a robust Structure-Activity Relationship (SAR), which links changes in chemical structure to changes in biological activity.

Future efforts in this area should involve:

Scaffold Hopping and Derivatization: Replacing or modifying the core pyridine and piperidine (B6355638) rings can lead to new chemical classes with improved properties. acs.org For instance, replacing a pyrrolidine (B122466) with a piperidine ring in a related scaffold resulted in a three-fold increase in activity on the SIK2 enzyme. acs.org

Substitution Pattern Analysis: Targeted synthesis should explore the effects of adding, removing, or modifying substituents on both the pyridine and piperidine rings. In related kinase inhibitors, replacing a benzonitrile (B105546) group with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole moiety led to a significant increase in potency. acs.org

Stereochemistry: For chiral centers within the molecule, the synthesis and evaluation of individual enantiomers are crucial, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles.

An example of SAR exploration from a related series of SIK inhibitors is presented below:

| Compound ID | Core Scaffold Modification | R-Group Substitution | Key Activity/Property | Reference |

| 10 | 1,6-Naphthyridine | Pyrrolidine | Baseline SIK2 Activity | acs.org |

| 11 | 1,6-Naphthyridine | Racemic Piperidine | 3-fold gain in SIK2 activity | acs.org |

| 12 | 1,6-Naphthyridine | Piperidine | Strong potency increase with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group | acs.org |

| 14 | 1,6-Naphthyridine | Piperidine | Increased selectivity with N-methyl tetrahydroisoquinoline group | acs.org |

This systematic approach allows researchers to fine-tune the molecule to enhance desired properties, such as potency and selectivity, while minimizing off-target effects. acs.org

Development of Advanced Chemical Probes and Tools for Chemical Biology Research

Beyond direct therapeutic applications, 2-Methyl-5-(piperidin-4-yl)pyridine and its derivatives can be developed into sophisticated chemical probes to investigate biological processes. These tools are essential for target validation and understanding complex cellular pathways.

Future research directions include:

Fluorescent Labeling: The synthesis of fluorescently tagged versions of the compound would enable researchers to visualize its distribution within cells and tissues using advanced microscopy techniques.

Photoaffinity Probes: Incorporating photoreactive groups would allow for covalent cross-linking of the compound to its biological target upon light irradiation. Subsequent proteomic analysis can then definitively identify the binding partners.

Biotinylated Derivatives: Attaching a biotin (B1667282) tag facilitates the isolation and purification of the target protein-compound complex from cell lysates, aiding in target identification and validation.

Radiolabeling for PET Imaging: The introduction of a positron-emitting isotope, such as Fluorine-18, into the molecule could create a PET (Positron Emission Tomography) tracer. Such tracers are invaluable for in vivo imaging, allowing for the non-invasive study of target distribution and engagement in living organisms, as demonstrated with related pyridine analogues. nih.gov

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery Efforts

Key applications in the context of this compound include:

Predictive Modeling (QSAR): ML algorithms can be trained on existing data from related compounds to build Quantitative Structure-Activity Relationship (QSAR) models. youtube.com These models can then predict the biological activity, toxicity, and pharmacokinetic properties of novel, unsynthesized derivatives of 2-Methyl-5-(piperidin-4-yl)pyridine, allowing researchers to prioritize the most promising candidates for synthesis. nih.govyoutube.com

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. nih.govmolecularmachinelearning.com By providing a profile of desired characteristics (e.g., high target affinity, low toxicity), these models can generate novel structures based on the 2-Methyl-5-(piperidin-4-yl)pyridine scaffold. nih.govmolecularmachinelearning.com

Synthesis Planning: AI tools can analyze the chemical literature to propose novel and efficient synthetic routes for target molecules. digitellinc.com This can help overcome synthetic challenges and identify more sustainable pathways.

Virtual Screening and Docking: AI can enhance traditional virtual screening methods by more accurately predicting how a molecule will bind to its target protein, automating a critical and computationally intensive part of the drug discovery process. nih.gov

The synergy between empirical laboratory research and advanced computational methods will be crucial in unlocking the full potential of 2-Methyl-5-(piperidin-4-yl)pyridine and its future derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-5-(piperidin-4-yl)pyridine, and how can reaction yields be improved?

Answer: The synthesis of 2-methyl-5-(piperidin-4-yl)pyridine typically involves multi-step reactions. Key steps include:

- Nucleophilic substitution : Introducing the piperidine moiety via coupling reactions under basic conditions (e.g., NaOH in dichloromethane) .

- Catalytic optimization : Using p-toluenesulfonic acid (p-TsOH) as a catalyst for cyclization or condensation steps, as demonstrated in analogous pyridine-piperidine hybrids .

- Purification : Recrystallization or column chromatography to isolate the compound in >95% purity .

Q. Yield Optimization Table :

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Piperidine coupling | NaOH, DCM, 0–5°C | 31–45% | |

| Cyclization | p-TsOH, reflux | 65–78% | |

| Final purification | Column chromatography | >95% |

Q. How should researchers characterize 2-methyl-5-(piperidin-4-yl)pyridine to confirm structural integrity?

Answer:

Q. What are the primary research applications of this compound in pharmacology?

Answer:

- Kinase inhibition : Structural analogs (e.g., Org 48762-0) show potent inhibition of p38α/β kinases, suggesting utility in inflammation studies .

- Receptor modulation : Piperidine-pyridine hybrids are explored as ligands for G-protein-coupled receptors (GPCRs) due to their conformational flexibility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Use software (e.g., AutoDock) to predict binding affinities to target proteins (e.g., p38 MAP kinase) .

- ADMET profiling : Calculate logP (optimal range: 2.0–3.5) and polar surface area (PSA < 90 Ų) to optimize bioavailability .

- Case study : Fluorine substitution at the pyridine ring improves metabolic stability, as seen in Org 48762-0 derivatives .

Q. How should researchers address contradictions in biological activity data for structural analogs?

Answer:

- Validate assays : Replicate experiments using standardized protocols (e.g., enzyme inhibition assays with 4-nitrophenylacetate as a substrate) .

- Check stereochemistry : Ensure enantiopurity (e.g., (S)- vs. (R)-isomers) via chiral HPLC, as stereochemistry significantly impacts activity .

- Control impurities : Trace solvents (e.g., DCM) or byproducts may artifactually suppress activity; analyze via GC-MS .

Q. Example Data Conflict Resolution :

| Issue | Resolution Method | Outcome |

|---|---|---|

| Low inhibition potency | Chiral separation | (S)-isomer showed 10× higher activity than (R) |

| Inconsistent IC₅₀ values | Standardized assay buffer (pH 6.5) | Reduced variability |

Q. What safety protocols are critical when handling 2-methyl-5-(piperidin-4-yl)pyridine in the lab?

Answer: